molecular formula C14H17NO3 B15218698 6-Hydroxy-1H-indol-5-yl hexanoate

6-Hydroxy-1H-indol-5-yl hexanoate

Cat. No.: B15218698
M. Wt: 247.29 g/mol
InChI Key: ZQLXRQZBINYSHF-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indol-5-yl hexanoate (CAS# 113370-42-6) is a synthetic indole derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol , this compound features a hexanoate ester group attached to a hydroxy-substituted indole scaffold. The indole nucleus is a privileged structure in medicinal chemistry, ubiquitous in natural products and pharmaceuticals . Researchers are highly focused on the design and synthesis of novel indole derivatives and hybrids due to their wide spectrum of biological activities . This makes compounds like this compound invaluable scaffolds for constructing novel pharmacophores. Indole-based compounds are extensively investigated for their potential as anti-infective agents , including antibacterial, antifungal, and antiviral applications . Furthermore, the indole scaffold is a key building block in developing targeted prodrugs and compounds for oncology research . The structural flexibility of the indole ring allows for exploration of structure-activity relationships (SAR) to optimize biological efficacy . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(6-hydroxy-1H-indol-5-yl) hexanoate

InChI

InChI=1S/C14H17NO3/c1-2-3-4-5-14(17)18-13-8-10-6-7-15-11(10)9-12(13)16/h6-9,15-16H,2-5H2,1H3

InChI Key

ZQLXRQZBINYSHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-indol-5-yl hexanoate typically involves the formation of the indole ring followed by the attachment of the hexanoate group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the hexanoate group can be introduced through esterification reactions using hexanoic acid and appropriate catalysts .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis followed by esterification. The reaction conditions are optimized for high yield and purity, and the processes are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-indol-5-yl hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-1H-indol-5-yl hexanoate has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl hexanoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Methyl Hexanoate

Structure: Methyl ester of hexanoic acid (CH₃(CH₂)₄COOCH₃). Comparison:

  • Both compounds share a hexanoate chain, but the alcohol component differs (indole vs. methyl).
  • Biological Activity: Methyl hexanoate is a volatile ester implicated in insect behavior, such as oviposition in D. sechellia, but shows weak activity at intermediate concentrations . The indole moiety in 6-Hydroxy-1H-indol-5-yl hexanoate may confer enhanced bioactivity due to aromatic interactions or receptor binding.

2-(6-Methyl-1H-indol-3-yl)acetic Acid

Structure : Indole with a methyl group at position 6 and an acetic acid group at position 3.
Comparison :

  • Substituent Position : Both compounds have substituents at the 5- or 6-positions, but 2-(6-Methyl-1H-indol-3-yl)acetic acid features a carboxylic acid instead of an ester.
  • Physicochemical Properties: The acetic acid group increases hydrophilicity, whereas the hexanoate ester in the target compound enhances lipophilicity. This difference may influence solubility and bioavailability .

(6-Hydroxy-1H-indol-5-yl)oxidanesulfonic Acid

Structure : Indole with a hydroxyl group at position 6 and a sulfonic acid group at position 5.
Comparison :

  • Functional Groups: The sulfonic acid group imparts strong acidity and high water solubility, contrasting with the neutral hexanoate ester.
  • Applications: Sulfonic acid derivatives are often used in detergents or dyes, whereas esters like this compound may serve as prodrugs or fragrance components .

6-Methoxy-1H-indazol-5-ol

Structure : Indazole (two adjacent nitrogen atoms) with methoxy and hydroxyl groups.
Comparison :

  • Substituent Effects : Methoxy groups generally improve metabolic stability compared to hydroxyl groups, which may influence pharmacokinetics .

Hexanoate Derivatives

  • Microbial Production: Studies on hexanoate synthesis in Clostridium species highlight the role of electron donors (e.g., CO, H₂) and succinate in maximizing yields. Similar strategies could apply to the microbial production of this compound .
  • Chemical Synthesis: Methyl 5-oxo-3-(aryl-substituted)hexanoate derivatives are synthesized via condensation reactions, suggesting that esterification of indole hydroxyl groups could follow analogous pathways .

Physicochemical Properties

Compound Water Solubility LogP (Predicted) Key Functional Groups
This compound Low ~3.5 Ester, Hydroxyl
Methyl hexanoate Insoluble 2.7 Ester
(6-Hydroxy-1H-indol-5-yl)sulfonic acid High ~0.5 Sulfonic acid, Hydroxyl
2-(6-Methyl-1H-indol-3-yl)acetic acid Moderate 1.8 Carboxylic acid, Methyl

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